Chloro(2-deoxyuridin-5-yl)mercury
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Overview
Description
Chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury is a complex organomercury compound It features a pyrimidine ring substituted with a chloro group and a mercury atom, which is bonded to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-deoxyuridin-5-yl)mercury typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and β-dicarbonyl compounds.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sugar Moiety: The sugar moiety is introduced through glycosylation reactions, often using protected sugar derivatives and Lewis acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organomercury compounds.
Biology: Studied for its interactions with biological molecules, including nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Chloro(2-deoxyuridin-5-yl)mercury involves its interaction with biological molecules. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Uniqueness
Chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical and biological properties. Its ability to form strong bonds with sulfur-containing amino acids and intercalate into DNA sets it apart from other similar compounds, making it a valuable tool in scientific research.
Properties
CAS No. |
65505-76-2 |
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Molecular Formula |
C9H11ClHgN2O5 |
Molecular Weight |
463.24 g/mol |
IUPAC Name |
chloro-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]mercury |
InChI |
InChI=1S/C9H11N2O5.ClH.Hg/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15;;/h2,5-6,8,12-13H,3-4H2,(H,10,14,15);1H;/q;;+1/p-1/t5-,6+,8+;;/m0../s1 |
InChI Key |
CXHAQBKHAYWQCI-CDNBRZBRSA-M |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)[Hg]Cl)CO)O |
Synonyms |
5-chloromercurio-2-'-deoxyuridine chloro(2-deoxyuridin-5-yl)mercury |
Origin of Product |
United States |
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